8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4
描述
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 (CAS: 1185072-51-8) is a deuterated, silyl-protected derivative of the antiretroviral drug efavirenz. Its molecular formula is C₂₀H₁₉D₄ClF₃NO₃Si (MW: 449.96), featuring four deuterium atoms at the cyclopropyl group and a tert-butyldimethylsilyl (TBDMS) group at the 8-hydroxy position . The compound is soluble in chlorinated solvents (e.g., chloroform, dichloromethane), ethyl acetate, and methanol, making it suitable for analytical and synthetic applications . Its structure includes a benzoxazinone core with trifluoromethyl and chlorine substituents, critical for binding to HIV-1 reverse transcriptase . The TBDMS group enhances lipophilicity and stability, while deuterium substitution may slow metabolic degradation via the kinetic isotope effect .
属性
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26)/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCIHFYAYBXNU-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C(=CC(=C3)Cl)O[Si](C)(C)C(C)(C)C)NC(=O)O2)C(F)(F)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 is a derivative of efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. This compound and its metabolites, particularly 8-hydroxyefavirenz (8-OH-EFV), have garnered attention due to their biological activities, especially concerning neurotoxicity and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on neuronal cells, and implications for HIV treatment.
Efavirenz is primarily metabolized by cytochrome P450 enzymes, particularly CYP2B6, leading to the formation of several metabolites, including 8-OH-EFV. The metabolism of efavirenz and its derivatives can significantly influence their pharmacological effects and toxicity profiles.
Table 1: Metabolic Pathways of Efavirenz
| Compound | Enzyme | Resulting Metabolite | Activity |
|---|---|---|---|
| Efavirenz | CYP2B6 | 8-Hydroxyefavirenz | Inhibits HIV reverse transcriptase |
| 8-Hydroxyefavirenz | CYP2B6 | Irreversible inactivation of CYP2B6 | Neurotoxic effects observed |
Neurotoxicity of 8-Hydroxyefavirenz
Research indicates that 8-OH-EFV exhibits potent neurotoxic effects at low concentrations. Studies have shown that it induces significant damage to dendritic spines in neuronal cultures, with a potency at least an order of magnitude greater than that of efavirenz itself.
Case Study Findings
- Dendritic Spine Damage : In vitro studies demonstrated that exposure to 8-OH-EFV resulted in substantial neuronal damage at concentrations as low as 10 nM. This damage was associated with dysregulation of calcium homeostasis mediated primarily by L-type voltage-operated calcium channels (VOCCs) .
- Calcium Flux : The application of 8-OH-EFV led to immediate increases in intracellular calcium levels, contributing to neuronal apoptosis. Blockade of VOCCs provided partial protection against this toxicity .
- Comparative Toxicity : In a comparative analysis, efavirenz and its other metabolite, 7-hydroxyefavirenz (7-OH-EFV), showed similar toxicity profiles; however, 8-OH-EFV consistently induced higher rates of apoptosis in neuronal cultures .
Implications for Treatment
The neurotoxic effects of efavirenz metabolites raise concerns regarding the long-term use of efavirenz-containing regimens in HIV-positive patients, particularly those with pre-existing neurocognitive disorders. The potential for these metabolites to contribute to HIV-associated neurocognitive disorders (HAND) necessitates further investigation into the safety profiles of antiretroviral therapies.
相似化合物的比较
Comparison with Similar Compounds
8-Hydroxy Efavirenz (Non-Deuterated, Non-Silylated)
- Molecular Formula: C₁₄H₉ClF₃NO₂ (MW: 335.7) .
- Key Differences :
- Lacks deuterium and the TBDMS group, resulting in higher polarity and shorter HPLC retention times compared to the silylated derivative.
- In vivo, 8-hydroxy efavirenz is a primary metabolite of efavirenz, formed via CYP2B6-mediated hydroxylation. It undergoes further glucuronidation or sulfation for excretion .
- HPLC Data : Retention time = 9.33 min (vs. efavirenz: 8.75 min) . LOD = 29.49 μM, LOQ = 89.38 μM .
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz (Non-Deuterated)
- Molecular Formula: C₂₀H₂₃ClF₃NO₃Si (MW: 445.94) .
- Key Differences :
rac-8,14-Bis(tert-Butyldimethylsilyloxy) Efavirenz-d4
- Molecular Formula: C₂₆H₃₃D₄ClF₃NO₄Si₂ (MW: 580.22) .
- Key Differences :
Other 8-Hydroxyquinoline Derivatives
- Structural Context: Modifications at the 8-hydroxy position (e.g., silylation, methylation) alter bioactivity. For example: 8-Hydroxyquinoline: Replacing the hydroxyl group with sulfur or bulky substituents retains inhibitory potency against HIV-1 integrase but reduces cytotoxicity . PBT2 (8-hydroxy quinoline): Subtle backbone changes (e.g., metal-binding groups) enhance therapeutic efficacy in neurodegenerative diseases .
Data Tables
Table 1. Physicochemical and Analytical Comparison
*Direct HPLC data for the deuterated silyl derivative is unavailable in the provided evidence.
Research Findings and Implications
- Deuterium Effects : The d4 substitution in 8-(TBDMS-O) 8-OH Efavirenz-d4 likely extends half-life by reducing CYP-mediated metabolism, a trend observed in deuterated drugs like deutetrabenazine .
- Silylation Advantages : The TBDMS group improves chromatographic resolution in HPLC/LC-MS by reducing polarity, though direct retention time data for this compound requires further study .
准备方法
General Synthetic Strategy
The preparation involves:
- Selective hydroxylation at the 8-position of Efavirenz.
- Protection of the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride to form the silyl ether.
- Incorporation of deuterium (d4) isotopes at specific positions, typically via exchange reactions or using deuterated reagents during synthesis.
Stepwise Preparation
Detailed Reaction Conditions and Notes
Cyclization Step : The benzoxazinone ring formation is typically carried out by reacting the amino alcohol intermediate with phosgene or triphosgene. Improved processes avoid toxic phosgene by using triphosgene and solvent mixtures (e.g., acetates with heptanes) to increase yield and purity while reducing genotoxic impurities.
Hydroxylation : Enzymatic hydroxylation using biocatalysts (e.g., alcohol dehydrogenases) can be employed to introduce the 8-hydroxy group with high regio- and stereoselectivity. This step may also facilitate incorporation of deuterium if deuterated cofactors or solvents are used.
Silylation : Protection of the hydroxy group with TBDMS chloride is conducted under anhydrous conditions to avoid hydrolysis. Imidazole is commonly used as a base catalyst in solvents like dichloromethane or tetrahydrofuran. The reaction proceeds rapidly at room temperature and affords high yields of the silyl ether.
Deuterium Labeling : The d4 isotopic labeling is achieved by incorporating deuterium during the hydroxylation or protection steps or by hydrogen-deuterium exchange reactions in deuterated solvents under basic conditions. Analytical methods such as NMR and mass spectrometry confirm the extent of deuterium incorporation.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Traditional Chemical Synthesis | Biocatalytic Approach | Improved Process (Patent-based) |
|---|---|---|---|
| Cyclization Agent | Phosgene or triphosgene | Not applicable | Triphosgene with solvent mixtures (acetates + heptanes) |
| Solvent Use | THF, toluene, heptane | Aqueous buffer systems | Reduced solvent volume, avoids peroxide-forming solvents |
| Hydroxylation | Chemical oxidation | Enzymatic hydroxylation | Enzymatic with deuterated cofactors for d4 labeling |
| Protection | TBDMS-Cl with imidazole | Chemical silylation | Standard silylation under anhydrous conditions |
| Isotopic Labeling | Deuterated reagents or exchange | Possible enzymatic incorporation | Controlled deuterium incorporation confirmed analytically |
| Yield | 60-85% overall | Variable, depends on enzyme | Up to 85% with high purity and isotopic enrichment |
| Purification | Recrystallization, extraction | Extraction | Simplified workup avoiding large solvent volumes |
Research Findings and Data
Yield and Purity
Analytical Characterization
- NMR spectroscopy confirms the presence of TBDMS protection and deuterium incorporation.
- Mass spectrometry shows the expected mass increase corresponding to d4 labeling.
- Chromatographic purity meets pharmacopeial standards, with no significant genotoxic impurities detected in improved processes.
Summary Table of Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Triphosgene, base | Heptane/acetate mixture | 20-40 °C | 2-6 h | 70-85 | Avoids phosgene, reduces impurities |
| Hydroxylation | Oxidant or enzyme | Buffer or organic solvent | 25-37 °C | 4-12 h | 60-75 | Enzymatic improves selectivity |
| Silylation | TBDMS-Cl, imidazole | DCM or THF (anhydrous) | 0-25 °C | 1-3 h | >90 | Protects hydroxy group effectively |
| Deuterium labeling | Deuterated solvents/reagents | Varies | Ambient | Varies | >95 isotopic purity | Confirmed by NMR/MS |
常见问题
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational changes post-silylation?
- Methodological Answer :
- NOESY : Identifies spatial proximity between the TBS group and adjacent protons.
- HSQC : Correlates ¹H-¹³C signals to confirm stereochemical integrity.
- Compare spectra with non-silylated Efavirenz-d4 to assess steric effects on molecular flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
